1-Bromo-3-cyclopentenylbenzene
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Overview
Description
1-Bromo-3-cyclopentenylbenzene is an organic compound with the molecular formula C11H11Br. It consists of a benzene ring substituted with a bromine atom and a cyclopentenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Scientific Research Applications
1-Bromo-3-cyclopentenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopentenylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopentenylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopentenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) in nucleophilic substitution reactions.
Oxidation and Reduction: The cyclopentenyl group can undergo oxidation to form cyclopentenone or reduction to form cyclopentane derivatives.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nucleophilic Substitution: NaOH, NH3
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C
Major Products
Substitution Products: Depending on the nucleophile, products such as 3-cyclopentenylphenol or 3-cyclopentenylaniline can be formed.
Oxidation Products: Cyclopentenone derivatives
Reduction Products: Cyclopentane derivatives
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopentenylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromine atom on the benzene ring makes it susceptible to electrophilic aromatic substitution, while the cyclopentenyl group can participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-cyclopropylbenzene
- 1-Bromo-3-isopropylbenzene
- 3-Bromo-1-ethanesulfanylbenzene
Uniqueness
1-Bromo-3-cyclopentenylbenzene is unique due to the presence of both a bromine atom and a cyclopentenyl group on the benzene ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-3-(cyclopenten-1-yl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUPETZMALJMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682005 |
Source
|
Record name | 1-Bromo-3-(cyclopent-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19920-77-5 |
Source
|
Record name | 1-Bromo-3-(cyclopent-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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